molecular formula C12H13N3O2S2 B5738977 N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide

N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide

Cat. No. B5738977
M. Wt: 295.4 g/mol
InChI Key: SUPRNKXNOWSFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide, also known as NSC-319726, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of a class of enzymes known as sulfonamide-sensitive carbonic anhydrases, which are involved in a variety of physiological processes.

Mechanism of Action

N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide works by binding to the active site of sulfonamide-sensitive carbonic anhydrases, thereby inhibiting their activity. This leads to a decrease in the production of bicarbonate ions, which are important for a variety of physiological processes.
Biochemical and Physiological Effects:
N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, reduction of inflammation, and protection against neuronal damage. It has also been shown to have a protective effect on the gastrointestinal tract.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide for lab experiments is its high potency and specificity for sulfonamide-sensitive carbonic anhydrases. However, it can also be difficult to work with due to its low solubility in aqueous solutions.

Future Directions

There are a number of potential future directions for research on N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide, including:
1. Further investigation of its role in cancer treatment, including studies on combination therapies with other anticancer agents.
2. Development of more soluble analogues of N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide for improved bioavailability and ease of use in lab experiments.
3. Exploration of its potential use in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders.
4. Investigation of its potential as a diagnostic tool for imaging certain types of tumors.
In conclusion, N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide is a promising compound for scientific research due to its potent inhibition of sulfonamide-sensitive carbonic anhydrases and its potential applications in a variety of physiological and pathological processes. Further research is needed to fully explore its potential in these areas.

Synthesis Methods

The synthesis of N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide involves the reaction of 2-naphthylsulfonyl chloride with N-methylhydrazinecarbothioamide in the presence of a base such as triethylamine. The resulting product is then purified through a series of recrystallizations.

Scientific Research Applications

N-methyl-2-(2-naphthylsulfonyl)hydrazinecarbothioamide has been used in a variety of scientific research applications, including studies on the role of carbonic anhydrases in cancer, inflammation, and neurological disorders. It has also been investigated for its potential use as a diagnostic tool for imaging certain types of tumors.

properties

IUPAC Name

1-methyl-3-(naphthalen-2-ylsulfonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-13-12(18)14-15-19(16,17)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,15H,1H3,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPRNKXNOWSFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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